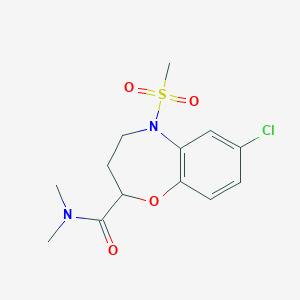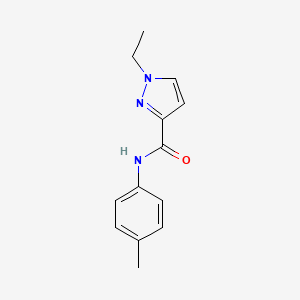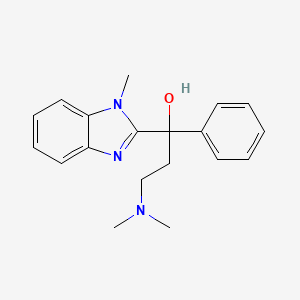![molecular formula C14H20N2OS B6055385 1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
1-[4-(methylthio)benzyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(methylthio)benzyl]-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor developed by Takeda Oncology for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
TAK-659 selectively inhibits the activity of several kinases, including spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF1R). These kinases play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, TAK-659 can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also has anti-inflammatory effects and can reduce the production of cytokines that contribute to cancer growth. Additionally, TAK-659 has been shown to enhance the immune response against cancer cells, making it a promising immunotherapy agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity towards specific kinases, which reduces the risk of off-target effects. Additionally, it has shown good pharmacokinetic properties, making it suitable for oral administration. However, the synthesis of TAK-659 is complex and requires specialized equipment and expertise. Additionally, the cost of producing TAK-659 may be a limitation for some research groups.
Orientations Futures
There are several potential future directions for the use of TAK-659 in cancer treatment. One area of research is the combination of TAK-659 with other cancer therapies, such as chemotherapy or immune checkpoint inhibitors, to enhance their efficacy. Additionally, TAK-659 may have potential for the treatment of other diseases, such as autoimmune disorders or inflammatory conditions. Further studies are needed to explore these potential applications.
Conclusion
TAK-659 is a promising small molecule inhibitor with potential for the treatment of various types of cancer. Its selectivity towards specific kinases and good pharmacokinetic properties make it a promising candidate for further research. Future studies will help to determine its efficacy in clinical trials and explore its potential for combination therapy and other applications.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-(methylthio)benzylamine with piperidine-3-carboxylic acid, followed by the addition of various reagents to produce the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies for the treatment of hematological malignancies, such as B-cell lymphomas and chronic lymphocytic leukemia. Additionally, it has been shown to inhibit the growth of solid tumors, including breast and lung cancer.
Propriétés
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17/h4-7,12H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTDYHBHACHMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylsulfanylphenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)

![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)
![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)